molecular formula C11H11N3OS2 B2915983 N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide CAS No. 119371-56-1

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Cat. No. B2915983
CAS RN: 119371-56-1
M. Wt: 265.35
InChI Key: YLTPKNLZSFAEEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Glutaminase Inhibition for Cancer Treatment N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide and its analogs have been explored for their potential in inhibiting glutaminase, a promising target in cancer therapy. Glutaminase is crucial for cancer cell metabolism, particularly in rapidly proliferating cells. By inhibiting this enzyme, these compounds aim to attenuate the growth of cancer cells, including lymphoma, indicating a new direction in cancer treatment research (Shukla et al., 2012).

Anticancer Activity Against Lung Adenocarcinoma The synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives, including compounds structurally related to this compound, have shown significant anticancer activity. Specifically, these compounds demonstrated high selectivity and potency against A549 human lung adenocarcinoma cells, highlighting their potential as anticancer agents (Evren et al., 2019).

Antioxidant and Antimicrobial Properties Research into 5-arylazo-2-chloroacetamido thiazole derivatives reveals antioxidant capabilities, suggesting a broader therapeutic potential for this compound analogs. These findings are supported by molecular docking studies, indicating these compounds' efficacy against specific enzymes responsible for oxidative stress (Hossan, 2020). Additionally, the antibacterial evaluation of N-phenylacetamide derivatives containing 4-arylthiazole moieties against various bacteria strains confirms the antimicrobial activity of these compounds, offering insights into their potential use in treating bacterial infections (Lu et al., 2020).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve its interactions with biological molecules, its effects on biological pathways, and its overall effect on the organism .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) often provide this information .

properties

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS2/c1-16-11-14-13-10(17-11)12-9(15)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTPKNLZSFAEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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